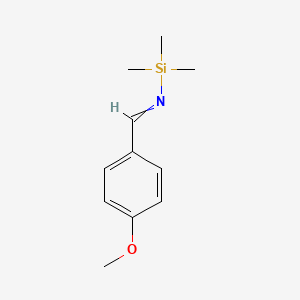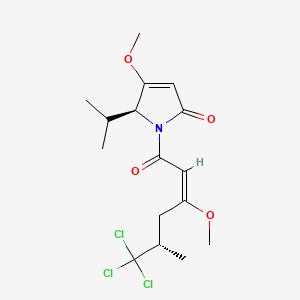
Dysidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dysidin is a polychlorinated peptide derived from marine sponges, specifically from the genus Dysidea. This compound is known for its unique chemical structure and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of dysidin involves a practical and highly diastereoselective ruthenium-catalyzed radical chloroalkylation of N-acyloxazolidinones as a key step . This method allows for the efficient production of this compound and related compounds such as dysidenin and barbamide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These include the use of protective groups, selective chlorination, and purification processes to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dysidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chlorinated groups in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
Dysidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polychlorinated peptides and their reactivity.
Biology: Investigated for its role in marine sponge metabolism and symbiotic relationships with cyanobacteria.
Medicine: Explored for its potential as an anticancer agent and its cytostatic properties.
Mecanismo De Acción
The mechanism of action of dysidin involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects by binding to cellular proteins and enzymes, disrupting normal cellular functions. This interaction can lead to cytostatic effects, making this compound a potential candidate for anticancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Dysidenin: Another polychlorinated peptide from the same marine sponge genus.
Barbamide: A related compound with similar structural features and biological activities.
Uniqueness of Dysidin
This compound is unique due to its specific polychlorinated structure and its potent biological activities. Unlike other similar compounds, this compound has shown a broader spectrum of biological effects, including antimicrobial, antimalarial, anti-inflammatory, and antitumor activities .
Propiedades
Número CAS |
63079-71-0 |
|---|---|
Fórmula molecular |
C16H22Cl3NO4 |
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(2S)-3-methoxy-2-propan-2-yl-1-[(E,5S)-6,6,6-trichloro-3-methoxy-5-methylhex-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H22Cl3NO4/c1-9(2)15-12(24-5)8-14(22)20(15)13(21)7-11(23-4)6-10(3)16(17,18)19/h7-10,15H,6H2,1-5H3/b11-7+/t10-,15-/m0/s1 |
Clave InChI |
PXUALOWHEHOKSO-SOXOQJGTSA-N |
SMILES isomérico |
C[C@@H](C/C(=C\C(=O)N1[C@H](C(=CC1=O)OC)C(C)C)/OC)C(Cl)(Cl)Cl |
SMILES canónico |
CC(C)C1C(=CC(=O)N1C(=O)C=C(CC(C)C(Cl)(Cl)Cl)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



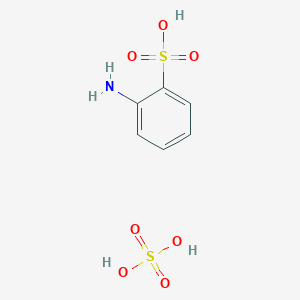

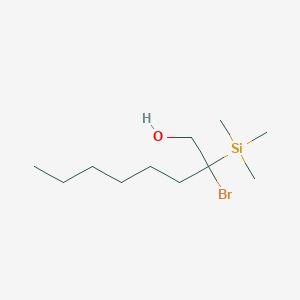
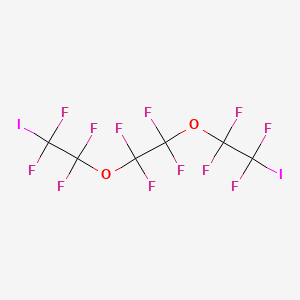
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
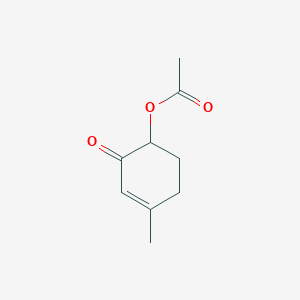
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
